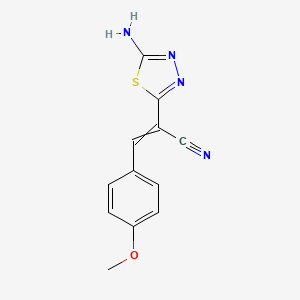![molecular formula C8H14FN3O B11736236 2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11736236.png)
2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is a synthetic organic compound that features a pyrazole ring substituted with a fluoro group and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Alkylation: The dimethyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents.
Aminomethylation: The aminomethyl group can be introduced by reacting the pyrazole derivative with formaldehyde and a secondary amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom or the hydroxyl group to a hydrogen atom.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, to introduce other functional groups.
Addition: The compound can participate in addition reactions, such as Michael addition, at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Reagents such as sodium azide or thiols under basic conditions.
Addition: Reagents such as organolithium compounds or Grignard reagents under anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-fluorinated or de-hydroxylated derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Addition: Formation of adducts with organolithium or Grignard reagents.
Scientific Research Applications
2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as fluorescence or conductivity.
Biological Research: The compound is used as a tool to study biological processes, particularly those involving pyrazole-containing molecules.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and dimethyl groups can enhance the compound’s binding affinity and specificity for these targets. The aminomethyl and hydroxyl groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. The pyrazole ring can interact with aromatic residues in the target protein, further enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1,3-dimethylpyrazole: A similar compound with a pyrazole ring substituted with a fluoro group and dimethyl groups, but lacking the aminomethyl and hydroxyl groups.
1,3-dimethyl-5-aminomethylpyrazole: A similar compound with a pyrazole ring substituted with dimethyl groups and an aminomethyl group, but lacking the fluoro and hydroxyl groups.
5-fluoro-1,3-dimethyl-4-hydroxypyrazole: A similar compound with a pyrazole ring substituted with a fluoro group, dimethyl groups, and a hydroxyl group, but lacking the aminomethyl group.
Uniqueness
2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties The presence of the fluoro group enhances its binding affinity for certain targets, while the aminomethyl and hydroxyl groups provide additional sites for interaction
Properties
Molecular Formula |
C8H14FN3O |
|---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
2-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methylamino]ethanol |
InChI |
InChI=1S/C8H14FN3O/c1-6-7(5-10-3-4-13)8(9)12(2)11-6/h10,13H,3-5H2,1-2H3 |
InChI Key |
QTWWZTYWJWSOKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNCCO)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736162.png)
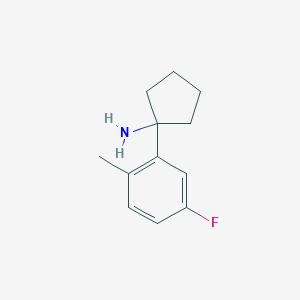
amine](/img/structure/B11736184.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736190.png)
![1-ethyl-5-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736193.png)
![[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736201.png)
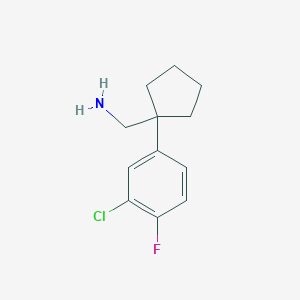
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736211.png)

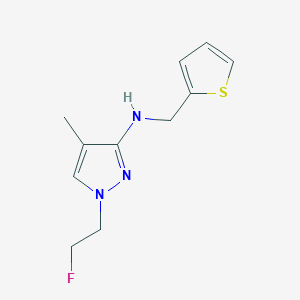
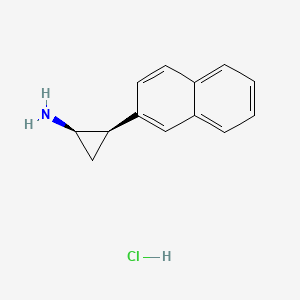
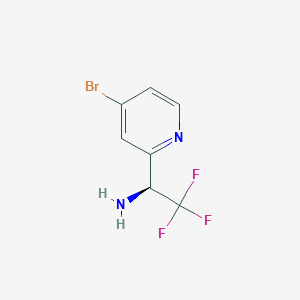
![1-Ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B11736262.png)
